L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide
Description
Properties
CAS No. |
669051-31-4 |
|---|---|
Molecular Formula |
C21H38N8O7 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C21H38N8O7/c1-8(22)16(31)25-10(3)18(33)27-12(5)20(35)29-14(7)21(36)28-13(6)19(34)26-11(4)17(32)24-9(2)15(23)30/h8-14H,22H2,1-7H3,(H2,23,30)(H,24,32)(H,25,31)(H,26,34)(H,27,33)(H,28,36)(H,29,35)/t8-,9-,10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
NHLOOYYAXQHTND-DXCABUDRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino group of the resin-bound peptide reacts with the carboxyl group of the incoming amino acid, forming a peptide bond. Common reagents include carbodiimides like DIC (diisopropylcarbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).
Deprotection: The protecting groups on the amino acids are removed to expose the reactive sites for subsequent coupling. TFA (trifluoroacetic acid) is commonly used for this purpose.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to enhance efficiency and yield. Purification is typically achieved through HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.
Substitution: Replacement of specific amino acids within the peptide chain using selective reagents.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic conditions with HCl.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Substitution: Site-specific reagents like NBS (N-bromosuccinimide) for selective bromination.
Major Products
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized peptide derivatives.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide bond formation, stability, and interactions.
Biology: Investigated for its role in protein folding, structure-function relationships, and enzyme-substrate interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials, coatings, and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes like proteases that recognize and cleave peptide bonds.
Pathways: Involvement in protein synthesis, degradation, and signaling pathways related to peptide and protein metabolism.
Comparison with Similar Compounds
Shorter Alanine Peptides
L-Alanyl-L-alanine (Dialanine) :
L-Alanyl-L-Glutamine (Ala-Gln) :
Longer Alanine-Based Peptides
- L-Alanyl-L-alanyl-L-lysyl-L-alanyl-L-tryptophyl-L-lysyl-L-lysyl-L-alanyl-L-arginyl-L-tryptophyl-L-tryptophyl-L-lysyl-L-lysyl-L-alanyl (CAS: 916061-40-0):
- Structure : 13-mer peptide with mixed residues (lysine, tryptophan, arginine).
- Molecular Formula : C₁₂₂H₁₉₁N₃₇O₂₁.
- Key Differences : Presence of aromatic (tryptophan) and charged (lysine, arginine) residues confers distinct solubility and receptor-binding properties compared to the all-alanine heptapeptide .
Physicochemical Properties
Solubility and Stability
- L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide: Predicted lower aqueous solubility due to increased hydrophobicity from six alanine residues.
- L-Alanine (Monomer): Molecular Weight: 89.09 g/mol. Solubility: Highly soluble in water (166 g/L at 25°C). Stability: Resistant to enzymatic cleavage, unlike peptides .
Thermal Properties
- L-Alaninol (Related Derivative): Melting Point: -2°C. Density: 0.965 g/mL. Contrasts with the heptapeptide, which likely has a higher melting point due to intermolecular hydrogen bonding .
Comparative Data Table
Biological Activity
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide is a synthetic compound composed of multiple L-alanine units. Its structure, characterized by several peptide bonds, suggests significant potential for various biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through solid-phase peptide synthesis or solution-phase methods. Advanced techniques such as microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance yield and purity. The molecular formula is CHNO, with a molecular weight of approximately 378.52 g/mol.
Structural Comparison
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| L-Alanine | Simple amino acid | Basic building block for proteins |
| L-Alanylglycine | Contains glycine instead of another alanine unit | May exhibit different biological activities |
| N-Butylglycine | Butyl group attached to glycine | Focused on hydrophobic interactions |
| L-Alanylleucine | Contains leucine as a substituent | Increased hydrophobicity and potential activity |
L-Alanyllalaninamide's unique combination of multiple alanine residues and a butyl group may enhance its solubility and bioavailability compared to simpler compounds.
Immunomodulatory Effects
Research indicates that dipeptides like L-Alanylglycine and L-Alanyl-L-glutamine exhibit immunostimulatory activities. For instance, in vitro studies have shown that these compounds can enhance T-lymphocyte proliferation and cytokine production, suggesting a role in modulating immune responses .
Gastrointestinal Health
A randomized controlled trial investigated the effects of L-Alanylglycine in patients undergoing chemotherapy. The study found that this dipeptide significantly reduced the frequency and severity of diarrhea compared to a placebo, highlighting its potential for improving gastrointestinal health during treatment regimens .
L-Alanylglycine and similar compounds are believed to exert their effects through various biological pathways, including:
- Cytokine Production : Enhancing the production of key cytokines involved in immune responses.
- Cell Proliferation : Stimulating the proliferation of immune cells such as T-lymphocytes.
- Gastrointestinal Protection : Providing protective effects against chemotherapy-induced gastrointestinal disturbances.
Study on Chemotherapy-Induced Diarrhea
A study involving colon cancer patients receiving modified FOLFOX-6 chemotherapy demonstrated that supplementation with L-Alanylglycine resulted in a lower incidence of severe diarrhea compared to those receiving placebo. Specifically:
- Glutamine Group (n = 22) :
- Partial response: 31.82%
- Complete response: 68.18%
- Placebo Group (n = 22) :
- Partial response: 27.27%
- Complete response: 72.73%
This study underscores the potential benefits of using specific dipeptides to mitigate adverse effects associated with cancer treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
